Methyl 8-methoxyquinoline-3-carboxylate
Description
Methyl 8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at Position 8 and a methyl ester at Position 2. Its CAS number is 207598-26-3, and it is typically synthesized for applications in pharmaceutical intermediates and organic research .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-5-3-4-8-6-9(12(14)16-2)7-13-11(8)10/h3-7H,1-2H3 |
InChI Key |
XBECGVTYRLAIEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following quinoline derivatives are structurally related to methyl 8-methoxyquinoline-3-carboxylate, differing primarily in substituents and ester groups:
| Compound Name | Substituents (Positions) | Key Functional Groups | CAS Number |
|---|---|---|---|
| Ethyl 8-methoxyquinoline-3-carboxylate | Methoxy (8), Ethyl ester (3) | Ester, Methoxy | 71083-22-2 |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Bromo (8), Hydroxy (4), Ethyl ester (3) | Ester, Bromo, Hydroxy | 35975-57-6 |
| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | Chloro (4), Nitro (8), Ethyl ester (3) | Ester, Chloro, Nitro | 131548-98-6 |
| 8-Methoxy-3-methylquinoline-6-carboxylic acid | Methoxy (8), Methyl (3), Carboxylic acid (6) | Carboxylic acid, Methoxy, Methyl | 2639203-83-9 |
Key Observations :
- Ester vs. Carboxylic Acid: this compound’s ester group (Position 3) enhances lipophilicity compared to the carboxylic acid derivative (2639203-83-9), which is more polar and acidic .
- Halogen and Nitro Substituents: Compounds like ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and ethyl 4-chloro-8-nitroquinoline-3-carboxylate exhibit increased reactivity due to electron-withdrawing groups (bromo, chloro, nitro), making them intermediates for further substitution reactions .
Physical and Chemical Properties
Limited physical data are available for this compound, but comparisons can be inferred from analogous compounds:
Notes:
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate’s production involves bromination and esterification, with quality specifications emphasizing >98% purity .
- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s synthesis includes halogenation and nitration steps, though safety data (e.g., hazard statements) remain unspecified .
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